6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C24H19FO3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-ethyl-7-[(4-fluorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H19FO3/c1-2-17-12-21-20(18-6-4-3-5-7-18)13-24(26)28-23(21)14-22(17)27-15-16-8-10-19(25)11-9-16/h3-14H,2,15H2,1H3 |
InChI Key |
AUZNWKVZIKJUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Ethyl-7-Hydroxy-4-Phenyl-2H-Chromen-2-One
The precursor is synthesized via the Pechmann condensation:
Alkylation with 4-Fluorobenzyl Chloride
The hydroxyl group at position 7 is alkylated using:
Representative Procedure:
-
Dissolve 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one (1 eq) in anhydrous DMF.
-
Add K₂CO₃ (2 eq) and 4-fluorobenzyl chloride (1.2 eq).
-
Reflux at 80°C for 10 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
-
Time Reduction : 2–4 hours vs. 8–12 hours in classical methods.
-
Conditions : 100–120°C, 300 W irradiation.
-
Yield : 80–88%.
Advantages:
-
Improved regioselectivity.
-
Reduced side products (e.g., over-alkylation).
Continuous Flow Synthesis
Industrial-scale production employs flow reactors for scalability:
-
Reagents : Same as classical methods.
-
Conditions :
-
Yield : 85–90%.
Optimization Strategies
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 82 | 98 |
| Acetonitrile | 78 | 97 |
| THF | 65 | 90 |
Polar aprotic solvents (DMF, acetonitrile) maximize nucleophilicity of the hydroxyl group.
Base Selection
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| K₂CO₃ | 10 | 82 |
| NaH | 6 | 85 |
| NaOH | 12 | 70 |
NaH provides faster kinetics but requires strict anhydrous conditions.
Characterization and Quality Control
Challenges and Solutions
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the chromen-2-one core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds in the chromenone class, including 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study reported that this compound showed an IC50 value of approximately 1.5 μM against the A549 human lung carcinoma cell line, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit protein denaturation, a key factor in inflammatory responses.
Table 1: Inhibition of Albumin Denaturation
| Compound | % Inhibition at 100 µg/mL |
|---|---|
| This compound | 70% |
| Ibuprofen | 85% |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:
- Formation of the Chromenone Core: This can be achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Fluorobenzyl Group: This step often utilizes fluorobenzyl chloride as an alkylating agent in the presence of a base.
- Purification and Yield Optimization: Techniques such as high-throughput screening and continuous flow chemistry are employed to enhance yield and reduce production costs.
Mechanism of Action
The mechanism of action of 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis of key analogues:
Key Findings and Implications
Substituent-Driven Activity : The 4-fluorobenzyl group balances electronic effects and metabolic stability, whereas chloro/nitro analogues prioritize potency at the expense of safety .
Lipophilicity vs. Bioavailability : Longer alkyl chains (e.g., hexyl in ) improve membrane permeability but may reduce solubility .
Biological Activity
6-Ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative that has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C19H18O3F
- Molecular Weight: 316.34 g/mol
The structure consists of a coumarin backbone with an ethyl group and a 4-fluorobenzyl ether substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that coumarin derivatives exhibit various biological activities due to their ability to interact with multiple biological targets. The following sections detail the specific activities associated with this compound.
1. Anticancer Activity
Studies have shown that coumarin derivatives can induce apoptosis in cancer cells. For instance, structural modifications in coumarins can enhance their efficacy against different cancer cell lines. In vitro assays demonstrate that certain substituents can significantly improve cytotoxicity against human cancer cell lines, such as breast and prostate cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Induction of apoptosis |
| Other Coumarins | DU-145 (prostate cancer) | TBD | Cell cycle arrest |
2. Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties. The compound's structure suggests potential inhibition of pro-inflammatory pathways. For example, studies on related compounds indicate that they can inhibit the production of inflammatory cytokines and enzymes such as COX and LOX .
3. Antimicrobial Activity
The antimicrobial potential of coumarin derivatives has been documented extensively. The presence of the fluorobenzyl group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including MRSA .
Structure-Activity Relationship (SAR)
The biological activity of coumarins is highly dependent on their chemical structure. The position and nature of substituents play a crucial role in determining their pharmacological effects:
- Ethyl Group: Enhances lipophilicity and may improve cellular uptake.
- Fluorobenzyl Ether: Potentially increases binding affinity to biological targets due to electron-withdrawing effects.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various coumarins found that modifications at the 7-position significantly enhanced anticancer activity against MCF-7 cells, suggesting a similar trend for this compound .
- Animal Models : In vivo studies using murine models indicated that administration of related coumarin derivatives resulted in reduced tumor growth and inflammation markers, supporting their therapeutic potential in cancer treatment .
Q & A
Q. What are the standard synthetic routes for preparing 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one?
The compound is synthesized via multi-step protocols involving:
- Friedel-Crafts alkylation to introduce the ethyl group at position 5.
- O-alkylation using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to functionalize the 7-hydroxy group .
- Chromenone core assembly through cyclization of substituted chalcones or propenone intermediates, often catalyzed by Lewis acids (e.g., AlCl₃) . Purity is confirmed via HPLC or TLC, with intermediates characterized by H/C NMR and HRMS .
Q. How is the compound characterized structurally?
Key techniques include:
- Single-crystal X-ray diffraction (SXRD): Resolves bond lengths, angles, and packing motifs. SHELXL is commonly used for refinement, with disorder modeled using PART instructions .
- Spectroscopy : H NMR (e.g., δ 3.78 ppm for benzyl-CH₂), C NMR (e.g., δ 178.3 ppm for the chromenone carbonyl), and HRMS (e.g., [M+H]+ at m/z 411.0964) .
- IR spectroscopy : Confirms the carbonyl stretch (~1750 cm) and ether linkages (~1250 cm) .
Q. What preliminary biological activities have been reported for chromenone derivatives?
- Antimicrobial activity : Derivatives with fluorinated substituents show enhanced activity against Gram-positive bacteria (e.g., S. aureus), likely due to improved membrane penetration .
- Cytotoxicity : Styrylchromone analogs demonstrate structure-dependent cytotoxicity, with EC values ranging from 10–50 µM in cancer cell lines . Initial screens use broth microdilution (antimicrobial) and MTT assays (cytotoxicity) .
Advanced Research Questions
Q. How do substituents (e.g., 4-fluorobenzyl, ethyl) influence the compound’s physicochemical and pharmacological properties?
- Lipophilicity : The 4-fluorobenzyl group increases logP by ~1.5 units (vs. non-fluorinated analogs), enhancing blood-brain barrier permeability .
- Electron-withdrawing effects : Fluorine stabilizes the chromenone core, reducing oxidative degradation rates (t > 24 hrs in PBS) .
- SAR studies : Ethyl at position 6 improves steric shielding of the carbonyl, reducing metabolic deactivation by esterases .
Q. What challenges arise in crystallographic refinement of disordered chromenone derivatives?
- Disordered solvent/alkyl chains : Use SQUEEZE in PLATON to model unresolved electron density .
- Overparameterization : Maintain a data-to-parameter ratio > 10 to avoid overfitting; constrain isotropic displacement parameters (U) for disordered fragments .
- Twinned crystals : Apply TWIN/BASF commands in SHELXL for domains with overlapping lattices .
Q. How can computational methods predict the compound’s bioactivity?
- Docking studies : AutoDock Vina or Glide models interactions with targets like topoisomerase II (docking score ≤ −9.0 kcal/mol). The 4-fluorobenzyl group forms halogen bonds with Arg503 .
- MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR models : Hammett constants (σ) for substituents correlate with bioactivity (R > 0.85) .
Q. How are spectral contradictions resolved (e.g., unexpected H NMR splitting)?
- Dynamic effects : Variable-temperature NMR identifies rotational barriers in benzyl ethers (e.g., ΔG‡ ~12 kcal/mol) .
- Diastereotopic protons : Use COSY or NOESY to assign geminal protons in chiral environments .
- Isotopic patterns : HRMS with isotopic abundance matching (e.g., Cl/Cl for chloro derivatives) confirms molecular formulas .
Q. What strategies optimize yield in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
